![molecular formula C17H19N7O2 B2579030 7-[4-(1,3-苯并二氧杂环戊烯-5-基甲基)哌嗪-1-基]-3-甲基三唑并[4,5-d]嘧啶 CAS No. 896367-72-9](/img/structure/B2579030.png)

7-[4-(1,3-苯并二氧杂环戊烯-5-基甲基)哌嗪-1-基]-3-甲基三唑并[4,5-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

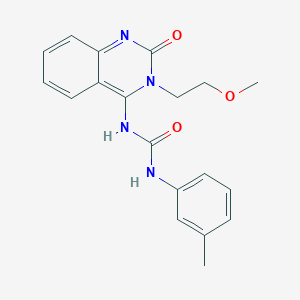

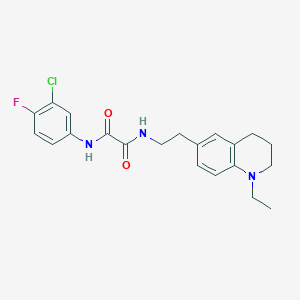

The compound “7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine” is a complex organic molecule. It contains a benzodioxol group, a piperazine ring, and a triazolopyrimidine moiety . These structural features suggest that it might have interesting biological activities, as these groups are often found in bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple heterocyclic rings and functional groups . The benzodioxol group is a fused ring system containing oxygen atoms, the piperazine ring is a six-membered ring containing nitrogen atoms, and the triazolopyrimidine moiety is a fused ring system containing multiple nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and heteroatoms. For example, the nitrogen atoms in the piperazine ring and the triazolopyrimidine moiety could potentially act as nucleophiles in reactions . The benzodioxol group might also influence the compound’s reactivity due to the electron-donating properties of the oxygen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and oxygen atoms could potentially result in the formation of hydrogen bonds, which could influence its solubility and stability . The exact properties would need to be determined experimentally.科学研究应用

抗帕金森病活性

吡贝地尔是一种多巴胺激动剂,使其在治疗帕金森病方面具有价值。 通过刺激多巴胺受体,它有助于缓解震颤、僵硬和运动迟缓等运动症状 .

记忆增强和认知功能

研究表明,吡贝地尔可以对抗与年龄相关的记忆障碍。它可以改善记忆力、注意力和精神运动反应。 此外,它还可以增强神经系统过程,使其成为认知增强的潜在候选药物 .

α2-肾上腺素能拮抗作用

除了多巴胺能作用外,吡贝地尔还表现出α2-肾上腺素能拮抗作用。 这种双重作用机制有助于其在各种神经系统疾病中的治疗潜力 .

神经保护和神经可塑性

研究表明,吡贝地尔可以促进神经保护和增强神经可塑性。 这些特性使其与涉及神经元损伤或退化的疾病有关 .

血管疾病

吡贝地尔的血管扩张作用已在血管疾病中得到研究。 它可以改善血流和氧气输送,可能有利于周围血管疾病患者 .

精神疾病

虽然没有得到广泛研究,但吡贝地尔在精神疾病方面显示出希望。 其多巴胺能和肾上腺素能作用可能与抑郁症、焦虑症或注意力缺陷障碍等疾病有关 .

安全和危害

作用机制

Target of Action

The primary target of 7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine is the dopamine D2 receptor (D2R) and it also displays antagonist property at hα1A-adrenoceptor (hα1A-AR) .

Mode of Action

7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine: acts as a dopamine agonist . It stimulates the post-synaptic D2 receptors in the substantia nigra and striatum of the brain, as well as the D2 and D3 receptors in the cortical and limbic pathways of the midbrain .

Biochemical Pathways

The activation of D2 and D3 receptors by 7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine provides an effective dopamine effect . This leads to the stimulation of the cortical electrophysiology in a “dopaminergic” type during treatment, which has clinical implications for various functions caused by dopamine .

Pharmacokinetics

The compound is rapidly absorbed orally, with a Tmax of 1 hour . Its plasma protein binding rate is low, so the possibility of interaction with other drugs is minimal . The half-life (t1/2) is between 1.7 and 6.9 hours . The compound has two metabolites, one is a monohydroxy derivative and the other is a dihydroxy derivative . About 68% of the absorbed 7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine is excreted from the kidneys in the form of metabolites, about 50% is cleared within 24 hours, and all is cleared within 48 hours . About 25% is excreted in bile . The compound can gradually release active ingredients, and the therapeutic effect can last for more than 24 hours .

Result of Action

The action of 7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine results in improved memory and attention, as well as increased velocity of psychomotor reactions and lability of nervous processes . It has been shown to counteract age-related memory impairment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine . For peripheral circulation, the compound can increase femoral blood flow, a mechanism that may be due to inhibition of sympathetic nerve tension .

属性

IUPAC Name |

7-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O2/c1-22-16-15(20-21-22)17(19-10-18-16)24-6-4-23(5-7-24)9-12-2-3-13-14(8-12)26-11-25-13/h2-3,8,10H,4-7,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJQTWBOOOQIAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2578948.png)

![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578950.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2578953.png)

![2-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B2578955.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2578959.png)

![3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline](/img/structure/B2578967.png)

![6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2578969.png)